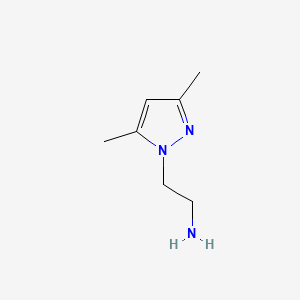
2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanamine
Overview
Description
2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanamine is an organic compound with the molecular formula C7H13N3 It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms
Mechanism of Action
Target of Action
2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanamine primarily targets specific receptors or enzymes within the body. These targets are often involved in critical biochemical pathways, such as those regulating neurotransmission or metabolic processes. The exact primary targets can vary depending on the specific application of the compound, but they generally include enzymes or receptors that play a role in cellular signaling or metabolic regulation .
Mode of Action
The compound interacts with its targets through binding, which can either inhibit or activate the target’s function. This interaction often leads to a conformational change in the target protein, altering its activity. For example, if the target is an enzyme, the binding of this compound might inhibit the enzyme’s activity, thereby reducing the rate of a specific biochemical reaction .
Biochemical Pathways
The affected biochemical pathways typically involve those related to the target’s function. For instance, if the target is an enzyme involved in neurotransmitter synthesis, the pathway for neurotransmitter production would be affected. This can lead to downstream effects such as altered neurotransmitter levels, which can impact various physiological processes like mood, cognition, and muscle function .
Pharmacokinetics
The pharmacokinetics of this compound include its absorption, distribution, metabolism, and excretion (ADME) properties. The compound is generally well-absorbed, distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys. These properties influence its bioavailability and the duration of its action within the body .
Result of Action
At the molecular level, the action of this compound can lead to changes in enzyme activity or receptor signaling. At the cellular level, this can result in altered cell function, such as changes in gene expression, protein synthesis, or cell metabolism. These molecular and cellular effects can translate into physiological outcomes, such as changes in mood, energy levels, or metabolic rate .
Action Environment
Environmental factors such as pH, temperature, and the presence of other chemicals can influence the action, efficacy, and stability of this compound. For example, extreme pH levels or high temperatures might degrade the compound, reducing its efficacy. Additionally, the presence of other drugs or compounds can lead to interactions that either enhance or inhibit its action .
: Source 1 : Source 2 : Source 3 : Source 4 : Source 5 : Source 6
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanamine typically involves the reaction of 3,5-dimethylpyrazole with ethylene diamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, higher yields, and improved safety. The use of automated systems also reduces the risk of human error and ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyrazole derivatives, which can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting neurological disorders.
Industry: The compound is used in the production of advanced materials, such as polymers and catalysts.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,5-Dimethyl-1H-pyrazol-1-yl)aniline
- (3,5-Dimethyl-1H-pyrazol-1-yl)acetonitrile
- 2-(3,5-Dimethyl-1H-pyrazol-1-yl)benzoic acid
Uniqueness
Compared to similar compounds, 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanamine is unique due to its specific structural features, such as the presence of an ethylamine group. This structural difference imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c1-6-5-7(2)10(9-6)4-3-8/h5H,3-4,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXLOXQBWUPCCDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCN)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50360227 | |
| Record name | 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50360227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62821-88-9 | |
| Record name | 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50360227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanamine interact with palladium(II) ions?
A1: this compound acts as a bidentate ligand, coordinating to palladium(II) ions through both nitrogen atoms. [] This interaction forms a six-membered chelate ring, resulting in a slightly distorted square-planar geometry around the palladium(II) center. [] The crystal structure analysis confirms this coordination mode and reveals interesting hydrogen bonding interactions within the crystal lattice. []
Q2: What are the intermolecular interactions observed in the crystal structure of the palladium(II) complex with this compound?
A2: The crystal structure of the palladium(II) complex with this compound reveals significant intermolecular interactions. N—H⋯Cl hydrogen bonds are observed, creating infinite chains along the [] direction. [] Additionally, several C—H⋯Cl interactions further stabilize the crystal packing. [] These interactions highlight the importance of non-covalent forces in determining the solid-state structure of this complex.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


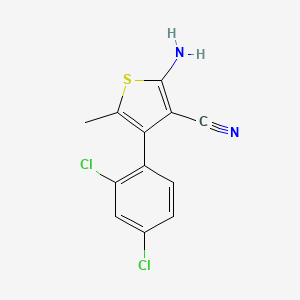
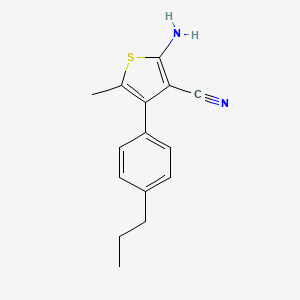
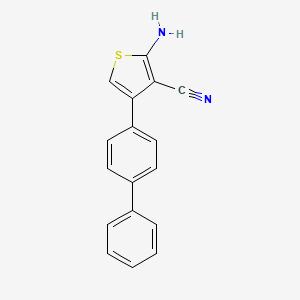
![5-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-ol](/img/structure/B1269379.png)
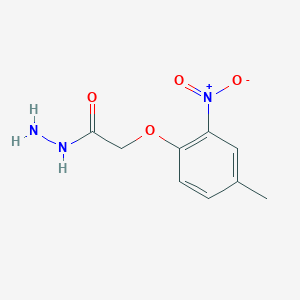

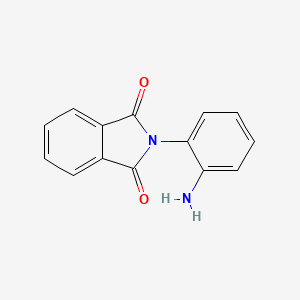
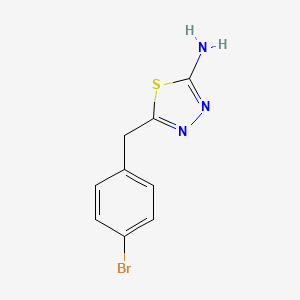
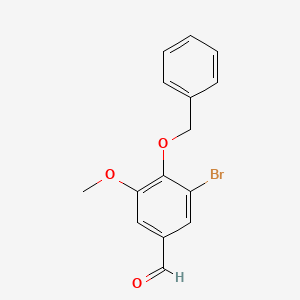

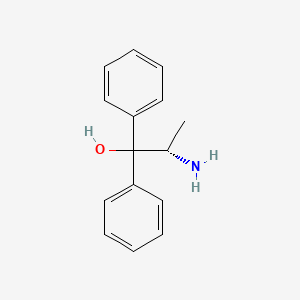
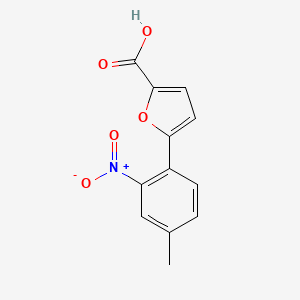
![1-Cyclopropyl-2-[(4,6-dihydroxypyrimidin-2-YL)thio]ethanone](/img/structure/B1269406.png)

